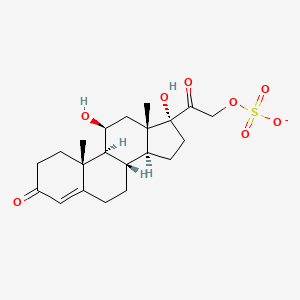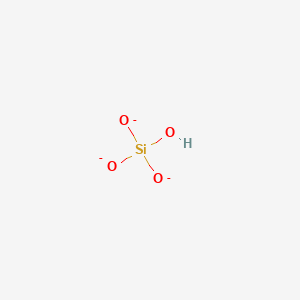
Hydrogen orthosilicate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrogensilicate(3-) is a trivalent inorganic anion obtained by removal of three protons from silicic acid. It is a silicate ion and a trivalent inorganic anion. It is a conjugate base of a dihydrogensilicate(2-). It is a conjugate acid of a silicate(4-).
科学的研究の応用
Electrocatalytic Activity
Hydrogen orthosilicates, especially transition metal orthosilicates like those of cobalt and iron, demonstrate significant electrocatalytic activity. These materials are active in promoting the oxygen evolution reaction in alkaline solutions. Notably, cobalt orthosilicates are stable at anodic potentials, whereas iron orthosilicates tend to corrode, limiting their utility as catalytically active materials for this reaction (Brammall, Kuhn, & Tseung, 1984).
CO2 Absorption
Lithium orthosilicate (Li4SiO4) stands out for its high CO2 absorption capacity and thermal stability. It is used in high-temperature processes (≥ 500 °C) like sorption-enhanced reforming (SER), where CO2 capture offers significant energy savings. The kinetics of CO2 absorption by Li4SiO4 were found to be consistent with a first-order reaction with respect to CO2 concentration (Ortíz et al., 2014).
Tritium Release and Nuclear Materials
In nuclear materials research, lithium orthosilicate pebbles are used for tritium release studies. These pebbles, when irradiated in a research reactor, release tritium as tritiated water vapor. The behavior of tritium release is influenced by the deposition of palladium in the lithium orthosilicate pebbles (Munakata et al., 2009).
Thermochemistry with Hydrogen
The interaction of lithium orthosilicate with hydrogen leads to the formation of an oxygen-deficient layer on its surface. This reaction is important in the context of blanket technology used in nuclear reactors, with implications for lithium and oxygen partial pressures (Penzhorn, Ihle, & Schuster, 1994).
Surface Characterization and Tritium Desorption
Surface characterization of lithium orthosilicate and its impact on tritium release has been a focus in nuclear material research. X-ray photoelectron spectroscopy and time-of-flight secondary ion mass spectrometry are used to study the surface properties of lithium orthosilicate and their relation to tritium desorption rates (Kolb et al., 2012).
特性
製品名 |
Hydrogen orthosilicate |
|---|---|
分子式 |
HO4Si-3 |
分子量 |
93.09 g/mol |
IUPAC名 |
hydroxy(trioxido)silane |
InChI |
InChI=1S/HO4Si/c1-5(2,3)4/h1H/q-3 |
InChIキー |
YXFLGHKCCDDCPJ-UHFFFAOYSA-N |
正規SMILES |
O[Si]([O-])([O-])[O-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



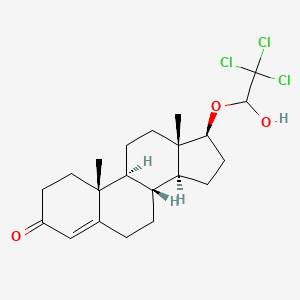
![(7S,9S)-7-[(2R,3R,4R,5S,6S)-4,5-dihydroxy-3-iodo-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(hydroxymethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1260300.png)
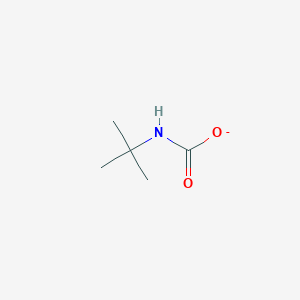
![11-(2-Oxopropylidene)-1,2,3,10,11,11a-hexahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-5-one](/img/structure/B1260304.png)
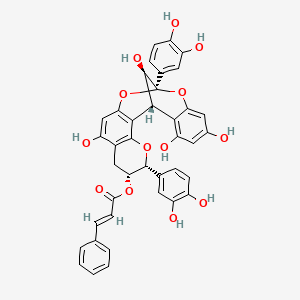
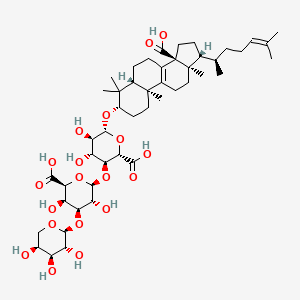
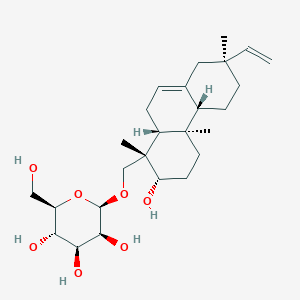
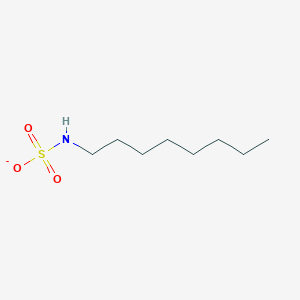
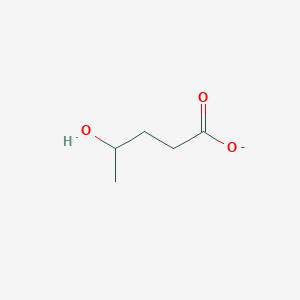
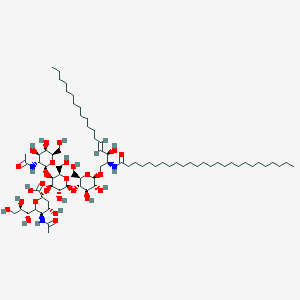
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1260316.png)
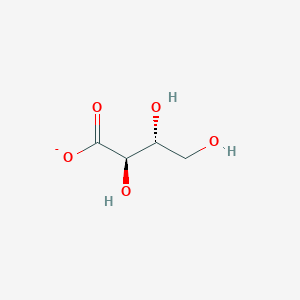
![(2Z)-2-[[4-(trifluoromethyl)anilino]methylidene]-7,7a-dihydro-6H-pyrrolo[2,1-b][1,3]thiazole-3,5-dione](/img/structure/B1260318.png)
